molecular formula C11H14N4 B15309851 4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline

4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline

Cat. No.: B15309851
M. Wt: 202.26 g/mol
InChI Key: YCEFKEFPAUBPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with a suitable aniline derivative. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the aniline moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of 4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit enzymes such as carbonic anhydrase, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, the compound can disrupt the cellular environment, leading to apoptosis (programmed cell death) of cancer cells . The triazole ring plays a crucial role in binding to the active site of the enzyme, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)aniline is unique due to its specific combination of the triazole ring and aniline moiety. This combination imparts distinct chemical properties, making it suitable for a wide range of applications, from medicinal chemistry to materials science .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-[(2-ethyl-1,2,4-triazol-3-yl)methyl]aniline

InChI

InChI=1S/C11H14N4/c1-2-15-11(13-8-14-15)7-9-3-5-10(12)6-4-9/h3-6,8H,2,7,12H2,1H3

InChI Key

YCEFKEFPAUBPRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC2=CC=C(C=C2)N

Origin of Product

United States

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